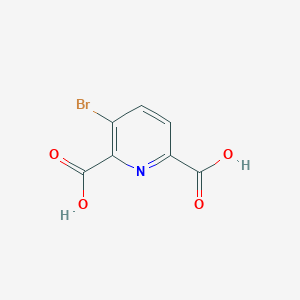

3-bromopyridine-2,6-dicarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHJUSWVJKICAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393796 | |

| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316808-10-3 | |

| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromopyridine-2,6-dicarboxylic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-bromopyridine-2,6-dicarboxylic acid, a key heterocyclic building block in modern chemistry. We delve into its molecular structure, physicochemical properties, and logical synthetic pathways. This document outlines detailed protocols for its characterization using contemporary spectroscopic techniques. Furthermore, it explores the compound's critical applications as a tridentate ligand in coordination chemistry and as a versatile precursor in the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound in their work.

Molecular Overview and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative featuring a bromine atom at the C3 position and two carboxylic acid groups at the C2 and C6 positions. This specific arrangement of electron-withdrawing groups and a halogen atom on the pyridine ring imparts unique reactivity and coordination properties, making it a valuable intermediate in organic synthesis.

Chemical Structure and Nomenclature

The structure consists of a central pyridine ring, which is an electron-deficient aromatic heterocycle. The carboxylic acid groups are coplanar or slightly twisted from the ring, while the bromine atom introduces a site for further functionalization through cross-coupling reactions.

Caption: Chemical structure of this compound.

Key Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

| Identifier | Value |

| CAS Number | 316808-10-3 |

| Molecular Formula | C₇H₄BrNO₄[1] |

| Molecular Weight | 246.01 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-2,6-pyridinedicarboxylic acid |

| InChI Key | IKHJUSWVJKICAT-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and application in various solvent systems.

| Property | Value | Source |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 217-221 °C | [1] |

| Boiling Point (Predicted) | 454.4 ± 45.0 °C | [1] |

| Density (Predicted) | 1.985 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.92 ± 0.10 | |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, dichloromethane | [1] |

Synthesis and Purification

The synthesis of this compound is not trivial and requires a multi-step approach. A common and logical strategy involves the selective oxidation of a readily available precursor, such as 3-bromo-2,6-lutidine. Traditional methods often rely on strong oxidants like potassium permanganate; however, greener catalytic methods are gaining prominence.[2]

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the carboxylic acid groups, identifying 3-bromo-2,6-lutidine as a key intermediate. This intermediate can be derived from 2,6-lutidine through electrophilic bromination.

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol: Oxidation of 3-Bromo-2,6-lutidine

This protocol is based on established oxidation methodologies for alkylpyridines. The use of potassium permanganate is a robust, albeit stoichiometrically demanding, method that ensures complete oxidation of the methyl groups.

Reaction Scheme: 3-Bromo-2,6-lutidine + KMnO₄ → this compound

Causality of Experimental Choices:

-

Starting Material: 3-bromo-2,6-lutidine is chosen as it already possesses the required bromine substituent at the correct position.

-

Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids under aqueous conditions.

-

Solvent: Water is the ideal solvent for KMnO₄ and allows for heating to drive the reaction to completion.

-

Workup: Acidification is necessary to protonate the carboxylate salts formed during the reaction, causing the desired dicarboxylic acid to precipitate. The use of sodium bisulfite is critical to quench any excess permanganate and reduce the manganese dioxide byproduct, simplifying purification.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 3-bromo-2,6-lutidine (1.0 eq) in water.

-

Oxidation: Heat the suspension to 80-90°C. Add a solution of potassium permanganate (approx. 4.0 eq) in water dropwise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, continue heating for an additional 4-6 hours or until TLC/LC-MS analysis shows the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Filter the brown precipitate of manganese dioxide (MnO₂). To the filtrate, add sodium bisulfite until the purple/brown color is fully discharged.

-

Precipitation: Carefully acidify the clear solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. A white to off-white precipitate should form.

-

Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization Workflow

The crude product can be further purified by recrystallization, typically from an ethanol/water or acetic acid/water mixture. The purity is then confirmed through a series of analytical techniques.

Sources

An In-depth Technical Guide to 3-Bromopyridine-2,6-dicarboxylic Acid: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of a Functionalized Pyridine Scaffold

In the landscape of modern chemical synthesis, particularly within the realms of medicinal chemistry and materials science, pyridinedicarboxylic acids serve as privileged scaffolds. Their rigid, planar structure, combined with the coordinating capabilities of the nitrogen atom and the two carboxylic acid groups, makes them exceptional building blocks. 3-bromopyridine-2,6-dicarboxylic acid emerges as a particularly valuable derivative. The introduction of a bromine atom at the 3-position not only modulates the electronic properties of the pyridine ring but also provides a reactive handle for further functionalization through cross-coupling reactions. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a sophisticated building block for researchers, chemists, and drug development professionals.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective application. This compound is a white to light yellow solid at room temperature.[1] Its solubility profile, being soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water, is a key consideration for reaction and purification strategies.[1]

| Identifier | Value |

| CAS Number | 316808-10-3 |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.01 g/mol |

| Synonyms | 2,6-Pyridinedicarboxylic acid, 3-bromo-; 3-Brom-pyridin-2,6-dicarbonsaeure |

| Appearance | White to light yellow solid[1] |

| Melting Point | ~217-221 °C[1] |

| Boiling Point (Predicted) | 454.4 ± 45.0 °C[2] |

| Density (Predicted) | 1.985 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 1.92 ± 0.10[2] |

| Solubility | Soluble in ethanol, DMSO, dichloromethane; Insoluble in water[1] |

Strategic Synthesis Pathway

While several synthetic routes may exist, a logical and field-proven approach to this compound proceeds through the oxidation of a suitable precursor, such as 3-bromo-2,6-lutidine. This precursor is a versatile chemical compound used in organic synthesis and pharmaceutical research.[3] The rationale for this pathway lies in the relative ease of introducing methyl groups to the pyridine ring, which can then be oxidized to the desired carboxylic acids.

The synthesis can be conceptualized as a two-stage process: the bromination of 2,6-lutidine followed by the oxidation of the resulting 3-bromo-2,6-lutidine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-2,6-lutidine

-

Causality: The direct bromination of 2,6-lutidine is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under forcing conditions, typically using a strong acid catalyst like sulfuric acid.

-

Methodology:

-

To a stirred solution of 2,6-lutidine in concentrated sulfuric acid, slowly add bromine at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, the reaction mixture is heated (e.g., to 130-140 °C) for several hours to drive the reaction to completion.[4]

-

The reaction is then cooled and carefully quenched by pouring onto ice.

-

The pH is adjusted to be basic (e.g., pH 8) using a suitable base like sodium hydroxide to neutralize the acid and deprotonate the pyridinium salt, allowing for extraction.[4]

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried and concentrated under reduced pressure.

-

Purification via distillation or column chromatography yields pure 3-bromo-2,6-lutidine.

-

Step 2: Oxidation to this compound

-

Causality: The methyl groups of the lutidine derivative are susceptible to oxidation to carboxylic acids by strong oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation. The reaction proceeds until the stable carboxylic acid is formed.

-

Methodology:

-

3-Bromo-2,6-lutidine is dissolved in water or a mixture of water and a co-solvent like pyridine or t-butanol.

-

A solution of potassium permanganate is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

The mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct.

-

The filtrate is cooled and acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 2-3).

-

The acidic conditions protonate the carboxylates, causing the desired this compound to precipitate out of the aqueous solution.

-

The solid product is collected by filtration, washed with cold water, and dried to yield the final product.

-

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical science.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the two carboxylate groups act as a tridentate chelating ligand, capable of coordinating with a wide variety of metal ions. This property is extensively used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[5] MOFs are crystalline materials with tunable porosity, making them promising for applications in gas storage, separation, and catalysis.[5]

The 3-bromo substituent can influence the resulting MOF structure and properties by:

-

Modifying Electronic Properties: The electron-withdrawing nature of the bromine can affect the coordination strength and the electronic properties of the resulting framework.

-

Steric Influence: The bromine atom can direct the self-assembly process, leading to different network topologies compared to the non-brominated analogue.

-

Post-Synthetic Modification: The bromine atom serves as a site for post-synthetic modification, where further chemical transformations can be performed on the intact MOF to introduce new functionalities.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Pyridine-based pharmacophores are prevalent in medicinal chemistry due to their diverse biological activities.[6] this compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid groups can be converted into esters, amides, or other functional groups, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual functionality enables the rapid generation of libraries of compounds for screening in drug discovery and agrochemical research programs. Derivatives of pyridine carboxylic acids have shown potential as anti-inflammatory, anti-diabetic, and antimicrobial agents.[6][7]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its combination of a robust coordinating scaffold with a versatile reactive handle in the form of the bromo substituent provides chemists with a powerful platform for innovation. From the rational design of novel porous materials to the synthesis of potential new therapeutic agents, the applications of this compound are extensive and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in scientific research and development.

References

-

ChemBK. This compound. Available at: [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Home Sunshine Pharma. This compound CAS 316808-10-3. Available at: [Link]

-

ResearchGate. DFT study of the reaction mechanism. B = 2,6-lutidine. Available at: [Link]

-

ResearchGate. Three metal organic frameworks constructed with 2,2′:6′2′′-terpyridine-4′-carboxylic acid: syntheses, structures and selective dye adsorption. Available at: [Link]

-

PubMed Central (PMC). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Available at: [Link]

-

ResearchGate. (PDF) The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available at: [Link]

-

PubMed Central (PMC). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]

-

CrystEngComm (RSC Publishing). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. Available at: [Link]

-

PubMed Central (PMC). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]

-

ResearchGate. New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Available at: [Link]

-

Chemical Communications (RSC Publishing). A lutidine-promoted photoredox catalytic atom-transfer radical cyclization reaction for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. Available at: [Link]

-

MDPI. Metal–Organic Framework Hybrid Materials and Their Applications. Available at: [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

-

Common Organic Chemistry. 2,6-Lutidine. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 316808-10-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 3-bromopyridine-2,6-dicarboxylic acid

This guide provides a comprehensive technical overview of the reactivity of the carbon-bromine (C-Br) bond in 3-bromopyridine-2,6-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the C-Br bond's reactivity, explores its utility in key cross-coupling and nucleophilic substitution reactions, and offers insights into practical experimental considerations.

Introduction: The Unique Chemical Landscape of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring substituted with a bromine atom and two carboxylic acid groups, presents a unique combination of electronic and steric properties that dictate the reactivity of the C-Br bond. The pyridine nitrogen and the two carboxylic acid groups are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic characteristic has a profound impact on the reactivity of the C-Br bond, making it a versatile handle for a variety of chemical transformations.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H4BrNO4 | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | Approximately 217-221 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane; insoluble in water. | [1] |

Electronic and Steric Effects on C-Br Bond Reactivity

The reactivity of the C-Br bond in this compound is a delicate interplay of electronic and steric factors.

Electronic Effects: The pyridine nitrogen and the two carboxylic acid groups at the 2- and 6-positions exert a strong electron-withdrawing effect on the pyridine ring. This has two major consequences for the C-Br bond at the 3-position:

-

Activation towards Nucleophilic Attack: The electron deficiency of the pyridine ring makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. This facilitates nucleophilic aromatic substitution (SNA r) reactions.

-

Facilitation of Oxidative Addition: In the context of palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the aryl bromide can accelerate the rate-determining oxidative addition step to a low-valent palladium(0) complex.

Steric Effects: The two carboxylic acid groups flanking the pyridine nitrogen are in ortho-positions to the C-Br bond. This steric hindrance can influence the approach of bulky reagents and catalysts to the reaction center. For instance, in palladium-catalyzed reactions, the choice of a bulky phosphine ligand on the palladium center needs to be carefully considered to overcome the steric impediment posed by the carboxylic acid groups.

Furthermore, the carboxylic acid groups themselves can participate in the reaction, either by coordinating to the metal catalyst or by undergoing decarboxylation under harsh reaction conditions. To mitigate these potential side reactions, it is often advantageous to protect the carboxylic acid groups, for example, by converting them to esters (e.g., dimethyl 3-bromopyridine-2,6-dicarboxylate).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound serves as an excellent anchor point for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the assembly of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][3][4]

Reaction Scheme:

Sources

safety and handling of 3-bromopyridine-2,6-dicarboxylic acid

An In-depth Technical Guide to the Safe Handling of 3-Bromopyridine-2,6-dicarboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS: 316808-10-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative utilized as an intermediate and building block in various synthetic applications, including the development of novel pharmaceuticals and coordination compounds.[1][2] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | Approx. 217-221 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane; insoluble in water. | [1] |

| Purity | Typically available at ≥95% | [3] |

Hazard Identification and Risk Assessment

While specific, comprehensive toxicity data for this compound is not widely reported, a robust risk assessment can be formulated by examining its structural analogues, such as 3-bromopyridine and other brominated pyridine carboxylic acids, and considering the reactivity of its functional groups.[1] The following hazard profile is based on this comparative analysis.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Anticipated Hazard Statement | Basis of Assessment |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 3-bromopyridine and related compounds.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 3-bromopyridine and related compounds.[4][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on 3-bromopyridine and related compounds.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 3-bromopyridine and related compounds.[4] |

Causality Behind Hazards:

-

Irritation: The acidic nature of the two carboxylic acid groups, combined with the reactivity of the bromopyridine core, likely contributes to its irritant properties. Contact with moist skin or mucous membranes can cause irritation.

-

Respiratory Effects: As a fine solid powder, the compound poses an inhalation risk.[5] Inhaling dust can lead to irritation of the respiratory tract.[7]

-

Toxicity: While the toxicological properties have not been fully investigated, related brominated organic compounds can be harmful if ingested.[8][9]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate personal protective equipment.

3.1. Engineering Controls

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. A certified chemical fume hood is required when weighing, transferring, or performing reactions to prevent inhalation of dust or aerosols.[1]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

3.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale and Source(s) |

| Eye/Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield is required for splash hazards. | Protects against dust particles and potential splashes.[5][10] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) inspected before use. Use proper glove removal technique. | Prevents skin contact.[5] |

| Skin and Body Protection | Flame-resistant laboratory coat. Closed-toe shoes. | Provides a barrier against accidental spills. No exposed skin on the lower legs or feet.[10] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or when handling large quantities. | Prevents inhalation of irritating dust.[8] |

Safe Handling and Storage Workflow

A self-validating system for handling ensures safety at every stage, from acquisition to disposal. The causality behind these steps is to minimize exposure, prevent contamination, and avoid creating hazardous conditions.

Caption: Potential hazardous thermal decomposition products.

Example Experimental Protocol: Amide Coupling

This protocol provides a generalized procedure for an amide coupling reaction. Note: This is an illustrative example; all procedures must be adapted and optimized for specific research objectives and subjected to a formal risk assessment.

Objective: To synthesize a diamide derivative from this compound.

Materials:

-

This compound (1 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Amine (e.g., benzylamine) (2.5 eq)

-

Triethylamine (TEA) or other non-nucleophilic base (3 eq)

-

Nitrogen or Argon atmosphere

Procedure:

-

Safety First: Don all required PPE (safety goggles, nitrile gloves, lab coat). Set up the reaction in a certified chemical fume hood. Ensure the glassware is oven-dried and assembled under an inert atmosphere.

-

Acid Chloride Formation:

-

Suspend this compound (1 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (2.2 eq) dropwise at 0 °C. Causality: This is a highly exothermic reaction that releases HCl and SO₂ gas. Slow addition at low temperature is critical to control the reaction rate and prevent dangerous pressure buildup.

-

Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear, indicating the formation of the diacyl chloride.

-

-

Amine Addition:

-

In a separate flask, dissolve the amine (2.5 eq) and TEA (3 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the amine solution to 0 °C.

-

Slowly add the previously prepared diacyl chloride solution to the amine solution via cannula or dropping funnel. Causality: This is also an exothermic reaction. The base (TEA) is required to neutralize the HCl generated during the reaction.

-

-

Reaction and Workup:

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once complete, quench the reaction by slowly adding water.

-

Separate the organic layer. Wash with dilute HCl, then saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography or recrystallization as appropriate.

-

References

- Jubilant Ingrevia. (n.d.).

- ChemBK. (2024, April 10). This compound.

- Thermo Fisher Scientific. (2025, December 18).

- CymitQuimica. (2024, November 1).

- Thermo Fisher Scientific. (2025, December 18).

- Echemi.com. (n.d.). 4-BROMOPYRIDINE-2,6-DICARBOXYLIC ACID SDS.

- Sigma-Aldrich. (2024, September 8).

- Home Sunshine Pharma. (n.d.). This compound CAS 316808-10-3.

- Sigma-Aldrich. (2025, September 27). Safety Data Sheet - 2,6-Pyridinedicarboxylic acid.

- Fisher Scientific. (n.d.).

- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.

- BenchChem. (n.d.). This compound | 316808-10-3.

- ChemicalBook. (n.d.). This compound CAS#: 316808-10-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.

- CymitQuimica. (n.d.). CAS 55304-85-3: 2,6-Dibromo-3-pyridinecarboxylic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromopyridine | 626-55-1.

- Alfa Aesar. (2025, September 15).

- Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid 98 21190-87-4.

- Chempanda. (n.d.).

- Wikipedia. (n.d.). 3-Bromopyridine.

- Pharmacy Research. (n.d.). CAS 316808-10-3 this compound.

- Hilaris Publisher. (2011, June 27).

- Chemical Engineering Transactions. (n.d.).

- AIDIC - The Italian Association of Chemical Engineering. (2024, October 15).

- RSC Publishing. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound CAS 316808-10-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. benchchem.com [benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

The Strategic Sourcing of 3-Bromopyridine-2,6-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 3-Bromopyridine-2,6-dicarboxylic acid, a key heterocyclic intermediate, offers a versatile scaffold for the generation of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and applications, designed to empower researchers in their procurement and utilization of this critical reagent.

Commercial Availability and Supplier Landscape

This compound (CAS No. 316808-10-3) is a specialized chemical intermediate available from a range of commercial suppliers catering to the research and pharmaceutical sectors. The compound is typically offered as a white to light yellow solid.[1] Key considerations for procurement include purity, available quantities, and the comprehensiveness of supplied documentation, such as Certificates of Analysis (CoA) and spectroscopic data.

A comparative analysis of prominent suppliers indicates that purity levels generally range from 95% to over 99%. While many suppliers list the compound in their catalogues, availability may vary, with some offering it as a stock item while others synthesize it on demand. Researchers should directly inquire with suppliers regarding lead times and the availability of technical data packages.

Table 1: Overview of Commercial Suppliers for this compound

| Supplier Category | Representative Companies | Typical Purity | Notes |

| Global Chemical Catalogs | Sigma-Aldrich (Merck), TCI Chemicals | ≥95% | Often provide comprehensive safety and handling information. |

| Specialty Intermediate Providers | BLD Pharm, Finetech Industry Limited, ChemicalBook | ≥97% - 99%+ | May offer more competitive pricing for larger quantities and custom synthesis options.[2] |

| Contract Research Organizations (CROs) & Custom Synthesis | Various | Project-specific | Ideal for sourcing large quantities or when specific purity grades or analytical testing are required. |

It is imperative for researchers to scrutinize the CoA provided by the supplier. This document should detail the purity as determined by reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and specify the levels of any significant impurities.

Synthesis and Purification Strategies

A fundamental understanding of the synthesis of this compound is crucial for assessing potential impurities and for in-house preparation if required. While multiple synthetic routes exist, a common laboratory-scale approach involves a multi-step process.[1]

Conceptual Synthesis Workflow:

Figure 1: A conceptual workflow for the synthesis of this compound.

A frequently cited, though generalized, synthetic method involves the initial bromination of pyridine to yield 3-bromopyridine.[3][4] This is followed by a carboxylation step, for instance, reacting 3-bromopyridine with sulfur dioxide to generate 3-bromopyridine-2-carboxylic acid. The final step is the oxidation of the intermediate to afford this compound, a reaction that can be achieved using reagents like sodium nitrate.[1]

Experimental Protocol: Synthesis of the Precursor, 3-Bromopyridine

A common method for the synthesis of the 3-bromopyridine precursor involves the direct bromination of pyridine in the presence of sulfuric acid.[3][4]

Step-by-Step Methodology:

-

To a solution of pyridine in 80-95% sulfuric acid, slowly add bromine dropwise at a controlled temperature, typically around 0°C.[3][4]

-

After the addition is complete, the reaction mixture is heated to 130-140°C for several hours.[3][4]

-

Upon completion, the reaction is cooled and quenched by pouring it into ice water.

-

The pH of the solution is carefully adjusted to 8 using a base such as 6N sodium hydroxide.[3][4]

-

The aqueous layer is then extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by distillation to yield 3-bromopyridine.[3][4]

Purification of Dicarboxylic Acids:

The purification of the final product, this compound, is critical to remove any unreacted starting materials, intermediates, or by-products. Recrystallization is a common and effective method for purifying solid dicarboxylic acids. The choice of solvent is crucial and is often determined empirically, with the goal of finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine dicarboxylic acids, aqueous solutions or mixtures of organic solvents and water can be effective. Another potential purification technique for dicarboxylic acids is melt crystallization, which involves carefully cooling a molten form of the compound to induce crystallization, leaving impurities in the remaining liquid phase.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is a critical step before its use in any synthetic protocol. A combination of analytical techniques should be employed for comprehensive characterization.

Key Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure. For the related pyridine-2,6-dicarboxylic acid, the proton NMR spectrum in DMSO-d₆ typically shows characteristic peaks for the pyridine ring protons.[5] Similar characteristic shifts would be expected for the 3-bromo derivative, with the bromine atom influencing the chemical shifts of the adjacent protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the correct mass for C₇H₄BrNO₄ (246.01 g/mol ).[1]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound. A well-developed HPLC method with a suitable column and mobile phase can separate the target compound from any impurities.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Researchers should request or perform these analyses to validate the quality of the purchased or synthesized material.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine-based scaffolds are prevalent in a wide array of clinically used drugs, highlighting their importance in medicinal chemistry.[6][7] The pyridine ring can engage in various non-covalent interactions with biological targets, and its nitrogen atom can act as a hydrogen bond acceptor.

This compound is a valuable building block due to its multiple functional groups that allow for diverse chemical modifications. The two carboxylic acid groups can be converted to esters, amides, or other functionalities, while the bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity.

Strategic Utility in Drug Design:

-

Metal-Complexing Agents: Pyridine-2,6-dicarboxylic acid and its derivatives are well-known chelating agents for various metal ions.[8][9] This property is exploited in the design of metal-based therapeutics and diagnostic agents.[10][11] The introduction of a bromo substituent on the pyridine ring can modulate the electronic properties of the ligand and the resulting metal complex, potentially influencing its biological activity and selectivity.[9]

-

Scaffold for Targeted Therapies: The rigid structure of the pyridine dicarboxylic acid core can serve as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, which is crucial for specific binding to biological targets like enzymes or receptors. The ability to functionalize the 3-position via the bromo group allows for the introduction of pharmacophores that can interact with specific pockets in a target protein.

-

Fluorescent Probes: The pyridine scaffold can be incorporated into larger conjugated systems to create fluorescent probes for detecting specific ions or biomolecules.[1] The reactivity of the bromo group allows for the attachment of fluorophores or other signaling moieties.

Safety, Handling, and Storage

As with any brominated heterocyclic compound, proper safety precautions are essential when handling this compound. While specific toxicity data for this compound is limited, information from related compounds suggests that it should be handled with care.[1]

General Safety and Handling Workflow:

Figure 2: Recommended safety and handling workflow for this compound.

Key Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to minimize the risk of inhalation.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[12]

In case of accidental exposure, it is crucial to seek immediate medical attention and consult the material safety data sheet (MSDS) for specific first-aid measures.

Conclusion

This compound is a strategically important building block for researchers in drug discovery and medicinal chemistry. Its commercial availability from a variety of suppliers, coupled with its versatile chemical reactivity, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and reproducibility of research outcomes. By adhering to strict safety protocols and carefully selecting commercial sources, researchers can effectively leverage the potential of this valuable chemical intermediate in their quest for new and improved medicines.

References

- ChemBK. This compound. (2024-04-10).

- Benchchem. Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. (2025).

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

- OIST.

- Patsnap. Synthetic method of 3-bromopyridine - Eureka.

- Benchchem. An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,6-bis(bromomethyl)pyridine. (2025).

- PubMed Central.

- PubMed Central. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. (2021-08-03).

- ResearchGate. Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid | Request PDF.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

- OUCI. Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid.

- ChemicalBook. This compound | 316808-10-3. (2022-08-26).

- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.

- PubMed.

- University of Washington.

- Organic Syntheses. Working with Hazardous Chemicals.

- Benchchem. This compound | 316808-10-3.

- Organic Syntheses. 3-aminopyridine.

- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. (2022-05-20).

- ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

- PubMed Central. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023-12-12).

- CrystEngComm (RSC Publishing).

- RSC Publishing. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes.

- Google Patents.

- Benchchem. Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy. (2025).

- Google Patents.

- PubMed Central. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025-10-28).

- RSC Publishing. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. (2015-02-24).

- MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022-10-12).

- ChemicalBook. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.

- PubMed Central.

- PubMed Central. Metal Complexes in Diagnosis and Therapy. (2022-04-15).

Sources

- 1. chembk.com [chembk.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 6. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal Complexes in Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 3-bromopyridine-2,6-dicarboxylic acid

Introduction: The Strategic Integration of 3-bromopyridine-2,6-dicarboxylic acid in Advanced MOF Design

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and functionality.[1][2] These crystalline materials, constructed from metal ions or clusters linked by organic molecules, are designed for a multitude of applications, including gas storage, separation, catalysis, and drug delivery.[1] The rational design of MOFs hinges on the judicious selection of their molecular components. The organic linker, in particular, dictates the framework's topology, pore environment, and ultimate functional properties.

This application note focuses on the synthesis of MOFs utilizing This compound as a bifunctional organic linker. The strategic incorporation of this ligand offers several advantages:

-

Defined Coordination Geometry: The pyridine-2,6-dicarboxylate backbone provides a well-defined coordination pocket for metal ions, promoting the formation of stable and predictable framework structures. The nitrogen atom of the pyridine ring and the two carboxylate groups offer multiple coordination sites, enabling the formation of diverse network dimensionalities from 1D chains to complex 3D frameworks.[1]

-

Post-Synthetic Modification Potential: The bromo substituent serves as a versatile functional handle for post-synthetic modification. This allows for the covalent attachment of other molecules to the MOF structure after its initial synthesis, enabling the tailoring of the material's properties for specific applications.

-

Modulation of Electronic Properties: The presence of the electron-withdrawing bromine atom can influence the electronic properties of the linker and, consequently, the photoluminescent characteristics of the resulting MOF, particularly when lanthanide metals are used as the metal nodes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of MOFs using this compound, with a particular focus on lanthanide-based systems. We will delve into the causality behind experimental choices, provide a detailed, adaptable protocol, and discuss the essential characterization techniques to validate the synthesis of these advanced materials.

I. Rationale for Synthetic Design: A Hydrothermal/Solvothermal Approach

The synthesis of MOFs is typically achieved through hydrothermal or solvothermal methods, which involve the reaction of the metal salt and the organic linker in a sealed vessel at elevated temperatures.[1] This approach is favored for several reasons:

-

Enhanced Solubility: The elevated temperatures and pressures increase the solubility of the reactants, facilitating the formation of a homogeneous reaction mixture.

-

Crystallization Promotion: The controlled cooling of the reaction mixture allows for the slow crystallization of the MOF, leading to well-defined, crystalline materials.

-

Kinetic and Thermodynamic Control: By carefully tuning the reaction parameters such as temperature, time, solvent system, and pH, one can influence the nucleation and growth of the MOF crystals, potentially leading to different framework topologies.

For the synthesis of lanthanide-based MOFs with this compound, a solvothermal approach using a high-boiling point solvent like N,N-dimethylformamide (DMF) is often employed. DMF is an effective solvent for both the lanthanide salts and the dicarboxylic acid linker. It can also act as a modulator in the reaction, competing with the linker for coordination to the metal center, which can influence the final crystal structure.

II. Experimental Protocol: A Step-by-Step Guide

This protocol provides a representative starting point for the synthesis of a lanthanide-based MOF using this compound. Researchers should note that optimization of the molar ratios, temperature, and reaction time may be necessary to achieve the desired product with high crystallinity and phase purity.

Materials and Reagents:

| Reagent | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Lanthanide(III) nitrate hexahydrate | 99.9% (trace metals basis) | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethanol | Reagent Grade | Fisher Scientific |

| Deionized Water | 18.2 MΩ·cm | In-house |

Equipment:

-

20 mL Scintillation vials

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

-

Schlenk line or vacuum oven

-

Analytical balance

-

Magnetic stir plate and stir bars

Detailed Synthesis Procedure:

-

Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.2 mmol of a selected lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O) and 0.3 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).

-

Expert Insight: The slight excess of the organic linker helps to ensure complete coordination to the metal centers and can influence the final structure. The choice of lanthanide will directly impact the photoluminescent properties of the resulting MOF.

-

-

Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogenization of the reactants.

-

Solvothermal Reaction: Transfer the homogeneous solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.

-

Heating Profile: Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

Causality: The reaction temperature and time are critical parameters that influence the kinetics of MOF formation. A prolonged reaction time at an elevated temperature often promotes the growth of larger, more well-defined crystals.

-

-

Controlled Cooling: After the reaction is complete, cool the autoclave to room temperature at a rate of 0.1 °C/min.

-

Expert Insight: Slow cooling is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

-

-

Product Isolation: Collect the crystalline product by centrifugation or filtration.

-

Washing and Solvent Exchange: Wash the collected crystals three times with fresh DMF to remove any unreacted starting materials. Subsequently, wash the crystals three times with ethanol to exchange the high-boiling point DMF within the pores.

-

Trustworthiness: This solvent exchange step is critical for "activating" the MOF, ensuring that the pores are accessible for subsequent applications like gas sorption or guest encapsulation.

-

-

Drying: Dry the activated MOF under vacuum at 80 °C for 12 hours to remove all residual solvent.

Workflow Diagram:

Caption: Solvothermal synthesis workflow for lanthanide-MOFs.

III. Characterization and Validation: A Multi-faceted Approach

To confirm the successful synthesis and determine the properties of the newly formed MOF, a suite of characterization techniques should be employed.

| Characterization Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and the framework topology. This is the definitive method for structural elucidation. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. TGA can also provide information about the removal of solvent molecules from the pores. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is expected. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the MOF particles. |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. This is crucial for applications involving adsorption. |

| Photoluminescence Spectroscopy | To investigate the luminescent properties of the lanthanide-based MOF. The excitation and emission spectra will reveal the characteristic emission of the lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺) due to the "antenna effect" of the organic linker.[3] |

Logical Relationship of Characterization:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Coordination Complexes with 3-bromopyridine-2,6-dicarboxylic acid

A Strategic Guide for the Synthesis of Novel Metal-Organic Coordination Complexes Utilizing 3-bromopyridine-2,6-dicarboxylic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of this compound in Coordination Chemistry

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives are foundational ligands in the field of coordination chemistry. The tridentate N,O,O-chelation site, formed by the pyridine nitrogen and the two flanking carboxylate groups, provides a robust binding pocket for a diverse range of metal ions.[1] The introduction of a bromine atom at the 3-position of the pyridine ring, yielding this compound, offers a strategic modification to this versatile scaffold. The presence of the halogen atom can significantly influence the electronic properties of the ligand, affecting the stability and reactivity of the resulting coordination complex.[2] Furthermore, the bromo-substituent provides a reactive handle for post-synthetic modification, opening avenues for the development of multifunctional materials and therapeutics. This application note provides a detailed protocol for the synthesis of coordination complexes with this compound, with a focus on hydrothermal and solvothermal methods.

Rationale for Synthetic Approach: Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are powerful techniques for the crystallization of coordination polymers and metal-organic frameworks (MOFs). These methods involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). This approach offers several advantages:

-

Enhanced Reactivity: The elevated temperatures increase the solubility of reactants and the reactivity of the precursors, often leading to the formation of crystalline products that are inaccessible at room temperature.

-

Control over Crystal Growth: The slow cooling process in these methods allows for the controlled growth of high-quality single crystals, which are essential for structural elucidation by X-ray diffraction.

-

Access to Novel Structures: The unique conditions of high temperature and pressure can lead to the formation of novel and kinetically stable phases that would not be obtained under ambient conditions.

Experimental Workflow Overview

The synthesis of coordination complexes with this compound typically follows a straightforward workflow, which can be adapted for various metal precursors.

Caption: A generalized workflow for the synthesis of coordination complexes.

Detailed Synthesis Protocol: A Generalizable Method

This protocol provides a general procedure for the synthesis of a coordination complex between a divalent metal ion (e.g., Co(II), Ni(II)) and this compound. The specific parameters may require optimization depending on the chosen metal and desired product.

Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| This compound | ≥95% purity | BenchChem |

| Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O) | Analytical Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | MilliporeSigma |

| Ethanol | Absolute | Fisher Scientific |

| Deionized Water | High Purity | --- |

| Teflon-lined stainless steel autoclave | 23 mL capacity | Parr Instrument Company |

| Programmable oven | --- | --- |

| Filtration apparatus (Büchner funnel, filter paper) | --- | --- |

| Vacuum oven | --- | --- |

Step-by-Step Procedure

-

Reactant Preparation:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound (24.6 mg) in 5 mL of N,N-Dimethylformamide (DMF).

-

In a separate vial, dissolve 0.1 mmol of the chosen metal(II) salt (e.g., 23.8 mg of CoCl₂·6H₂O) in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

-

-

Reaction Assembly:

-

Carefully transfer the metal salt solution to the Teflon liner of the 23 mL autoclave.

-

Slowly add the solution of this compound to the Teflon liner with gentle stirring.

-

Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave.

-

-

Hydrothermal/Solvothermal Reaction:

-

Place the sealed autoclave in a programmable oven.

-

Heat the oven to 120 °C at a rate of 5 °C/min.

-

Maintain the temperature at 120 °C for 72 hours.

-

Cool the oven down to room temperature at a rate of 5 °C/hour.

-

-

Product Isolation and Purification:

-

Carefully open the autoclave in a fume hood.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals sequentially with 5 mL of DMF, 5 mL of ethanol, and 5 mL of deionized water.

-

Dry the purified crystals in a vacuum oven at 60 °C for 12 hours.

-

Characterization of the Coordination Complex

A thorough characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques are recommended:

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional structure of the coordination complex. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern is collected and analyzed to elucidate the crystal structure, including bond lengths, bond angles, and coordination geometry of the metal center.

Caption: A diagram illustrating a possible coordination sphere around a metal center.

Spectroscopic and Thermal Analysis

| Technique | Purpose | Typical Observations |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the coordination of the carboxylate groups to the metal ion. | A shift in the asymmetric and symmetric stretching vibrations of the carboxylate groups (ν_as(COO⁻) and ν_s(COO⁻)) compared to the free ligand. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the complex and the presence of solvent molecules. | Weight loss steps corresponding to the removal of coordinated or lattice solvent molecules, followed by the decomposition of the organic ligand. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample. | The experimental PXRD pattern should match the simulated pattern from the single-crystal X-ray diffraction data. |

Conclusion

The protocol outlined in this application note provides a robust starting point for the synthesis of novel coordination complexes utilizing this compound. The versatility of the hydrothermal/solvothermal method allows for the exploration of a wide range of metal ions and reaction conditions, paving the way for the discovery of new materials with interesting structural motifs and potential applications in catalysis, materials science, and drug development. Researchers are encouraged to systematically vary parameters such as temperature, reaction time, and solvent composition to optimize the synthesis of their target complexes.

References

- Borah, M. J., Singh, R. K. B., Sinha, U. B., Swu, T., & Borah, P. J. (2014). Synthesis and Crystal Structure Determination of Dimeric Co(II) and Ni(II) with Pyridine 2,6-Dicarboxylic Acid. Journal of the Korean Chemical Society, 58(3), 269-274.

- Gu, G. L., Tang, R. R., Zheng, Y. H., & Shi, X. M. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 209-214.

- Khan, I. U., Ganie, M. A., & Khan, A. (2016). transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti. African Journal of Pure and Applied Chemistry, 10(7), 89-97.

- P., S., M., A., M., S., & S., A. (2015). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Journal of the Iranian Chemical Society, 12(11), 1957-1968.

- Popova, M., Mihaylov, D., Stoyanov, S., Stoyanova, R., & Shivachev, B. (2021). Synthesis, Crystal Structures and Properties of Polymorphic and Isomeric Nickel(II)thiocyanate Coordination Compounds with 3-Bromopyridine as Coligand. ChemistryOpen, 10(3), 334-342.

- Ramezanipour, F., Zare, K., & Khavasi, H. R. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729.

- Tudor, V., et al. (2020). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 25(21), 5022.

- Vlachopoulos, N., et al. (2013). Three new Pyridine-2,6-dicarboxylate Copper(II) compounds with coordinated pyrimidine-based ligands. Synthesis, Characterisation and Crystal Structures. Polyhedron, 52, 949-957.

Sources

Application Notes & Protocols: Leveraging 3-Bromopyridine-2,6-dicarboxylic Acid for Advanced Fluorescent Probe Development

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to utilizing 3-bromopyridine-2,6-dicarboxylic acid as a versatile scaffold in the design and synthesis of novel fluorescent probes. This document elucidates the underlying scientific principles, offers field-proven experimental protocols, and showcases the potential applications of the resulting probes in areas such as metal ion sensing and bioimaging.

Introduction: The Strategic Advantage of the this compound Scaffold

The development of highly specific and sensitive fluorescent probes is paramount for unraveling complex biological processes and for the early diagnosis of diseases. The choice of the core chemical scaffold is a critical determinant of the final probe's functionality and performance. This compound presents a unique and powerful platform for fluorescent probe development due to its inherent structural and chemical attributes.

The pyridine-2,6-dicarboxylic acid moiety is a well-established chelating agent for a variety of metal ions, including lanthanides, making it an excellent foundation for probes designed to detect these species.[1][2] The two carboxylic acid groups provide a strong binding pocket and can also serve as attachment points for conjugation to biomolecules. The strategic placement of a bromine atom at the 3-position introduces a highly versatile synthetic handle. This bromo substituent is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the facile introduction of a wide array of fluorophores and recognition elements.[3] This modular design approach enables the rational tuning of the photophysical and sensing properties of the final probe.

This guide will walk you through the synthetic strategies and detailed protocols for transforming this compound into sophisticated fluorescent probes and will discuss their potential applications.

Core Synthetic Strategy: A Modular Approach to Probe Design

The overarching synthetic strategy is a multi-step process that leverages the reactivity of the bromo-substituent and the chelating nature of the dicarboxylic acids. The general workflow is as follows:

-

Protection of the Carboxylic Acid Groups: The carboxylic acid functionalities can interfere with the conditions of the cross-coupling reactions. Therefore, they are first protected, typically as esters.[4][5][6] This protection strategy is crucial for achieving high yields and preventing unwanted side reactions.

-

Functionalization via Palladium-Catalyzed Cross-Coupling: With the carboxylic acids protected, the bromine atom at the 3-position is selectively targeted for functionalization. This is where the desired fluorophore or a precursor to a recognition moiety is introduced. The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.[3]

-

Deprotection of the Carboxylic Acid Groups: Once the desired functional group is installed at the 3-position, the protecting ester groups are removed, typically by hydrolysis, to regenerate the dicarboxylic acid.[5][7] This step is essential for restoring the metal-chelating properties of the scaffold.

-

Post-Synthetic Modification (Optional): The resulting functionalized pyridine-2,6-dicarboxylic acid can be used directly as a fluorescent probe or can be further modified. For instance, it can be complexed with lanthanide ions to create highly luminescent probes for time-resolved imaging.[2][8] The carboxylic acid groups can also be converted to amides for conjugation to peptides or other biomolecules.

Caption: General synthetic workflow for the development of fluorescent probes from this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired final products.

Protocol 1: Protection of this compound via Esterification

Rationale: Esterification of the carboxylic acids is a critical first step to prevent their interference in the subsequent palladium-catalyzed cross-coupling reactions. Methyl or ethyl esters are commonly used due to their relative ease of formation and subsequent cleavage.[4][6][9]

Materials:

-

This compound

-

Methanol or Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)[6]

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully remove the excess solvent and SOCl₂ under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[3] In this protocol, we will couple the protected 3-bromopyridine-2,6-dicarboxylate with an arylboronic acid, which can be a fluorophore itself or a precursor.

Materials:

-

Dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (from Protocol 1)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., toluene/ethanol/water, dioxane/water)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a Schlenk flask, add the dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyridine-2,6-dicarboxylate.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for cross-coupling of aryl bromides. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and neutralizes the generated acid. |

| Solvent | Toluene/Water, Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed. |

Protocol 3: Functionalization via Sonogashira Coupling

Rationale: The Sonogashira coupling is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This allows for the introduction of alkyne-containing fluorophores or linkers.

Materials:

-

Dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (from Protocol 1)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Solvent (e.g., THF, DMF, anhydrous and degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a Schlenk flask, add the dimethyl or diethyl 3-bromopyridine-2,6-dicarboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N, 2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the amine salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH₄Cl and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of the Carboxylic Acid Groups via Hydrolysis

Rationale: The final step to generate the active fluorescent probe often involves the hydrolysis of the ester protecting groups to regenerate the dicarboxylic acid functionality. This is typically achieved under basic or acidic conditions.[5][7]

Materials:

-

3-Functionalized dimethyl or diethyl pyridine-2,6-dicarboxylate (from Protocol 2 or 3)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent system (e.g., THF/water, methanol/water)

-

Hydrochloric acid (HCl, 1M)

-

Standard laboratory glassware

Procedure:

-

Dissolve the 3-functionalized pyridine-2,6-dicarboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add an excess of LiOH (3-5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.

-

Remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

The desired dicarboxylic acid product should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final fluorescent probe.

Application Notes: Exploring the Potential of Functionalized Pyridine-2,6-dicarboxylic Acid Probes

The modular synthesis described above opens the door to a wide range of fluorescent probes with tailored properties.

Sensing of Metal Ions